molecular formula C23H28N4O6S B575815 Olanzapine 10-N-glucuronide CAS No. 186792-80-3

Olanzapine 10-N-glucuronide

Numéro de catalogue: B575815
Numéro CAS: 186792-80-3
Poids moléculaire: 488.559
Clé InChI: GAMKTHIOQWRUNL-ZFORQUDYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Olanzapine 10-N-glucuronide is the major circulating human metabolite of the atypical antipsychotic drug olanzapine, recognized for its unique formation via tertiary N-glucuronidation, a pathway that is predominantly human-specific . This phase II metabolite is a critical reference standard in pharmacological and metabolic studies aimed at understanding the disposition and clearance of olanzapine, as it accounts for a significant portion of the administered dose in humans and is pharmacologically inactive . Its formation is primarily catalyzed by the UDP-glucuronosyltransferase enzymes UGT1A4 and UGT2B10, making it an essential compound for in vitro investigations of UGT activity, interspecies metabolic differences, and the impact of genetic polymorphisms (such as the UGT1A4*3 allele) on drug metabolism and clearance rates . Research utilizing this glucuronide is fundamental in the field of therapeutic drug monitoring (TDM) for olanzapine, where correlations between plasma concentrations of the parent drug, its metabolites, and clinical outcomes like efficacy or metabolic side effects are explored . Furthermore, Olanzapine 10-N-glucuronide has become a cornerstone metabolite for validating experimental models, most notably in chimeric mice with humanized livers, which uniquely reproduce this human metabolic route, thereby providing a more relevant preclinical system for predicting human pharmacokinetics .

Propriétés

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-b][1,5]benzodiazepin-10-yl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O6S/c1-12-11-13-20(26-9-7-25(2)8-10-26)24-14-5-3-4-6-15(14)27(22(13)34-12)21-18(30)16(28)17(29)19(33-21)23(31)32/h3-6,11,16-19,21,28-30H,7-10H2,1-2H3,(H,31,32)/t16-,17-,18+,19-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMKTHIOQWRUNL-ZFORQUDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N(C3=CC=CC=C3N=C2N4CCN(CC4)C)C5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(S1)N(C3=CC=CC=C3N=C2N4CCN(CC4)C)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186792-80-3
Record name Olanzapine 10-N-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186792803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OLANZAPINE 10-N-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A432W914YR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Enzymatic Synthesis via UGT1A4

The primary route for olanzapine 10-N-glucuronide formation in humans is mediated by UGT1A4, an enzyme expressed in hepatic tissue. This isoform catalyzes the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to the secondary amine at the 10-position of olanzapine. In vitro systems, such as human liver microsomes or recombinant UGT1A4 assays, are employed to replicate this metabolic pathway. Incubation conditions typically involve a pH of 7.4, 37°C, and cofactors like magnesium chloride to optimize enzymatic activity.

A critical challenge in enzymatic synthesis is the competition with other metabolic pathways, such as cytochrome P450 (CYP) 1A2-mediated N-demethylation to form N-desmethyl-olanzapine (DMO). To enhance glucuronide yield, inhibitors of CYP1A2 (e.g., fluvoxamine) are often introduced. Studies indicate that UGT1A4 activity varies significantly among individuals due to genetic polymorphisms, necessitating personalized adjustments in incubation parameters for consistent metabolite production.

In Vivo Biosynthesis in Human Models

Human subjects administered olanzapine excrete olanzapine 10-N-glucuronide as a major urinary metabolite, accounting for approximately 40–50% of the total drug clearance. Plasma concentrations of the glucuronide correlate with olanzapine dosage, but interindividual variability in UGT1A4 expression affects yield. Pharmacokinetic analyses reveal that smokers exhibit reduced glucuronide levels due to CYP1A2 induction, highlighting the interplay between metabolic enzymes.

Chemical Synthesis Approaches

Direct N-Glucuronidation Strategies

Chemical synthesis of olanzapine 10-N-glucuronide requires regioselective conjugation of glucuronic acid to the benzodiazepine nucleus. The process typically involves activating glucuronic acid as a protected derivative (e.g., methyl 2,3,4-tri-O-acetyl-α-D-glucopyranuronate) and reacting it with olanzapine under basic conditions. The tertiary amine at the 10-position is less nucleophilic than the piperazine nitrogen, necessitating catalysts such as silver oxide or molecular sieves to facilitate bond formation.

A key obstacle is the acid-labile nature of the N-glucuronide bond, which hydrolyzes under acidic conditions (pH < 3) but remains stable in neutral or alkaline environments. Purification steps thus require mild pH adjustments to isolate the glucuronide without degradation. Reported yields for chemical synthesis range from 60–75%, with purity exceeding 95% after chromatographic refinement.

Comparative Analysis of Biological vs. Chemical Methods

Parameter Enzymatic Synthesis Chemical Synthesis
Yield 30–50% 60–75%
Reaction Time 4–6 hours 12–24 hours
Regioselectivity High (UGT1A4-specific) Moderate (requires catalysts)
Scalability Limited by enzyme availability High (suitable for bulk)
Purity 80–90% >95%

Enzymatic methods offer superior regioselectivity but face scalability constraints, whereas chemical synthesis provides higher yields and purity at the expense of longer reaction times and complex purification.

Analytical Characterization and Validation

High-Performance Liquid Chromatography (HPLC)

Quantification of olanzapine 10-N-glucuronide employs reverse-phase HPLC coupled with electrochemical detection (ECD). A validated method uses a C18 column, a mobile phase of 50 mM phosphate buffer (pH 5.7)-acetonitrile-methanol (67:22:11 v/v), and a flow rate of 1 mL/min. The glucuronide elutes at 8–9 minutes, distinct from olanzapine (5.88 minutes) and internal standards like clozapine (26.27 minutes).

Method Validation Parameters

Linearity for the glucuronide is established across 1–100 ng/mL (R² > 0.999), with intraday and interday precision (CV%) below 15% and accuracy within ±20% at the lower limit of quantification (1 ng/mL). Recovery rates exceed 70%, validated using spiked plasma samples.

Stability and Isolation Techniques

Hydrolysis Resistance

The N-10 glucuronide bond resists enzymatic cleavage by β-glucuronidase and base hydrolysis (pH 10–12) but degrades rapidly under acidic conditions (half-life < 1 hour at pH 2). This stability profile necessitates neutral pH buffers during storage and avoidance of gastric fluid exposure in oral formulations.

Precipitation and Crystallization

Isolation from biological matrices involves protein precipitation with acetonitrile, followed by liquid-liquid extraction using ethyl acetate. Crystallization from aqueous alcohols (e.g., 25% 2-propanol) yields a light yellow solid with a melting point of 210–215°C.

Analyse Des Réactions Chimiques

Types of Reactions

Olanzapine 10-N-glucuronide primarily undergoes hydrolysis reactions. It is resistant to enzymatic and base hydrolysis but can be cleaved under acidic conditions .

Common Reagents and Conditions

The hydrolysis of olanzapine 10-N-glucuronide can be achieved using strong acids such as hydrochloric acid or sulfuric acid under controlled conditions. The reaction typically involves heating the compound in an acidic solution .

Major Products

The major product formed from the hydrolysis of olanzapine 10-N-glucuronide is olanzapine itself, along with glucuronic acid .

Applications De Recherche Scientifique

Olanzapine 10-N-glucuronide has several scientific research applications:

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Structural and Metabolic Comparisons

Table 1: Structural Features of N-Glucuronides
Compound Glucuronidation Site Type of Bond Species Specificity Stability Profile
Olanzapine 10-N-glucuronide Tertiary N (benzodiazepine nucleus) Secondary amine linkage Humans (trace in dogs) Acid-labile, base-resistant
Clozapine 5-N-glucuronide Tertiary N (central ring) Secondary amine linkage Humans Acid-labile, resistant to β-glucuronidase
Clozapine N-methylpiperazine glucuronide Quaternary N (piperazine) Quaternary ammonium bond Humans Enzymatically hydrolyzable
Olanzapine 4’-N-glucuronide Quaternary N (piperazine) Quaternary ammonium bond Humans Enzymatically hydrolyzable

Key Observations :

  • Tertiary vs. Quaternary Glucuronides : Tertiary N-glucuronides (e.g., olanzapine 10-N-glucuronide, clozapine 5-N-glucuronide) are rare and resistant to enzymatic hydrolysis, unlike quaternary conjugates .
  • Species Specificity : Olanzapine 10-N-glucuronide is nearly exclusive to humans, underscoring limitations in extrapolating preclinical animal data to human metabolism .

Pharmacological Activity Comparison

Table 2: Activity Profiles of Olanzapine Metabolites
Metabolite Pharmacological Activity Contribution to Efficacy
Olanzapine 10-N-glucuronide Inactive None
N-desmethyl olanzapine Weak activity (similar to parent) Minimal
2-Hydroxymethyl olanzapine Weak activity (similar to parent) Minimal
4’-N-glucuronide Inactive None

Key Findings :

  • Unlike clozapine’s active metabolite norclozapine, olanzapine’s metabolites lack significant receptor affinity or therapeutic contribution .
  • The 10-N-glucuronide’s inability to cross the blood-brain barrier further limits CNS activity .

Metabolic Pathway Comparisons

Table 3: Enzymatic Pathways of Selected Antipsychotics
Drug Major Metabolite Primary Enzymes Secondary Pathways
Olanzapine 10-N-glucuronide UGT1A4, UGT2B10 CYP1A2 (oxidation)
Clozapine 5-N-glucuronide UGT1A4 CYP1A2, CYP3A4
Quetiapine Norquetiapine CYP3A4 UGT1A4 (glucuronidation)

Key Insights :

  • UGT vs. CYP Dominance : Olanzapine’s metabolism is dominated by UGT-mediated glucuronidation (~40% of dose), whereas clozapine relies more on CYP450 oxidation .
  • Genetic Variability : Polymorphisms in UGT1A4 (e.g., *2 allele) reduce glucuronidation efficiency, increasing olanzapine plasma levels .

Clinical Implications

  • Drug-Drug Interactions : Fluoxetine (a CYP2D6 inhibitor) has minimal impact on olanzapine clearance, as glucuronidation remains the primary pathway .
  • Hepatic Impairment : Cirrhosis increases 10-N-glucuronide urinary concentrations, but compensatory glucuronidation prevents significant pharmacokinetic changes .

Activité Biologique

Olanzapine 10-N-glucuronide is a significant metabolite of the atypical antipsychotic olanzapine, primarily formed through the action of UDP-glucuronosyltransferase (UGT) enzymes. This article explores the biological activity of olanzapine 10-N-glucuronide, highlighting its metabolic pathways, pharmacogenetics, and implications for therapeutic efficacy and safety.

Overview of Olanzapine and Its Metabolism

Olanzapine is widely used in treating schizophrenia, bipolar disorder, and treatment-resistant depression. It undergoes extensive hepatic metabolism, with glucuronidation being a primary pathway. The major metabolites include olanzapine 10-N-glucuronide and 4'-N-desmethyl olanzapine, both of which are pharmacologically inactive compared to the parent compound .

Key Metabolic Pathways

  • Phase I Metabolism : Involves cytochrome P450 enzymes (CYP1A2 and CYP2D6) that convert olanzapine into various metabolites.
  • Phase II Metabolism : Primarily involves UGT1A4, which catalyzes the conjugation of glucuronic acid to form olanzapine 10-N-glucuronide .

Formation of Olanzapine 10-N-Glucuronide

The formation of olanzapine 10-N-glucuronide occurs via a secondary amine linkage at the nitrogen of the benzodiazepine nucleus. This unique linkage distinguishes it from other glucuronides formed from olanzapine . Studies indicate that this metabolite accounts for approximately 25% of the total administered dose in humans, being primarily excreted in urine .

Pharmacogenetics and Variability in Metabolism

Variability in the metabolism of olanzapine is influenced by genetic polymorphisms in UGT enzymes. For instance:

  • UGT1A4 Variants : Certain alleles exhibit significantly increased glucuronidation activity, leading to higher levels of olanzapine 10-N-glucuronide formation.
  • UGT2B10 Variants : Some alleles are associated with reduced glucuronidation activity, impacting overall drug clearance and therapeutic outcomes .

Table 1: Impact of UGT Variants on Olanzapine Metabolism

UGT VariantEffect on GlucuronidationStatistical Significance
UGT1A4*3Increased formationp < 0.02
UGT2B10*2Decreased formationp < 0.0002

Biological Activity and Clinical Implications

While olanzapine itself exhibits a broad spectrum of receptor antagonism (including dopamine D2 and serotonin 5HT2A receptors), its metabolites, including olanzapine 10-N-glucuronide, do not retain similar pharmacological activity. This deactivation through glucuronidation is crucial as it affects the drug's overall pharmacokinetics and potential side effects.

Case Studies

  • Clinical Outcomes in Patients : A study involving drug-naive patients showed that metabolic dysfunction induced by olanzapine was more severe compared to chronic patients. This suggests that initial exposure may lead to different metabolic profiles influenced by glucuronidation rates .
  • Humanized Liver Models : Research using humanized-liver mice demonstrated that only these models could produce significant amounts of olanzapine 10-N-glucuronide, underscoring its human-specific metabolic pathway .

Q & A

Q. What is the metabolic pathway for olanzapine 10-N-glucuronide formation, and how does it differ from other metabolites?

Olanzapine undergoes hepatic metabolism via conjugation (UGT enzymes) and oxidation (CYP1A2, CYP2D6). The 10-N-glucuronide is the predominant metabolite, formed via direct glucuronidation by UGT1A4 and UGT2B10. Unlike oxidative metabolites (e.g., N-desmethyl or 2-hydroxymethyl olanzapine), 10-N-glucuronide is pharmacologically inactive and does not cross the blood-brain barrier . To confirm its formation, use in vitro assays with human liver microsomes and quantify metabolites via HPLC or LC-MS/MS .

Q. Why is olanzapine 10-N-glucuronide clinically significant despite its lack of pharmacological activity?

Although inactive, 10-N-glucuronide accounts for ~44% of circulating metabolites at steady state, making it a critical biomarker for pharmacokinetic studies. Its clearance varies with age, gender, smoking status, and UGT polymorphisms, which influence olanzapine dosing and toxicity risks . Monitor plasma concentrations using validated LC-MS methods to assess interpatient variability .

Q. How can researchers distinguish olanzapine 10-N-glucuronide from other metabolites in biological samples?

Employ chromatographic separation (e.g., HPLC with UV detection) under optimized conditions. The 10-N-glucuronide exhibits two distinct peaks (isomer 1 at 8.5 min and isomer 2 at 8.9 min), which are not regioisomers but require further structural characterization . Cross-validate findings with synthetic reference standards and tandem mass spectrometry .

Advanced Research Questions

Q. What experimental models best replicate human-specific olanzapine 10-N-glucuronide metabolism?

Humanized-liver mouse models (e.g., NOG-TKm30) show metabolic profiles closest to humans, with high N10-glucuronidation activity at low substrate concentrations (500 µM). In contrast, rodents and minipigs lack this capability. Use species-specific liver microsomes to compare kinetic parameters (e.g., Km, Vmax) and substrate inhibition models .

Q. How do genetic polymorphisms in UGT enzymes affect olanzapine 10-N-glucuronide formation?

UGT1A4*3 (rs2011425) and UGT2B10 alleles significantly reduce glucuronidation efficiency, leading to higher olanzapine plasma levels. For example, carriers of the UGT2B10 G allele exhibit elevated 10-N-glucuronide concentrations. Design pharmacogenetic studies using genotyping (e.g., TaqMan assays) paired with metabolite quantification to identify dose-response relationships .

Q. What kinetic models explain the substrate inhibition observed in olanzapine N10-glucuronidation?

The substrate inhibition model (v = Vmax × [S]/(Km + [S] + [S]²/Ksi)) best fits human and humanized-liver microsomes. Key parameters include Km (1.4–2.4 mM), Vmax (1.2–2.9 nmol/min/mg protein), and Ksi (substrate inhibition constant). Use Eadie–Hofstee plots to validate linearity and calculate intrinsic clearance (Vmax/Km) .

Q. How can researchers resolve and characterize the two isomers of olanzapine 10-N-glucuronide?

The isomers are separable via reverse-phase HPLC with a C18 column and acetonitrile/ammonium acetate gradient. Structural elucidation requires NMR (e.g., NOESY for stereochemistry) and high-resolution MS. Note that these isomers are not regioisomers, suggesting differences in glucuronide linkage or conformation .

Q. What role does olanzapine 10-N-glucuronide play in long-term pharmacokinetic variability?

Chronic olanzapine use induces autoinhibition of CYP1A2, reducing oxidative metabolism and increasing reliance on glucuronidation. This shifts metabolite ratios over time, detectable via longitudinal TDM (therapeutic drug monitoring). Use PBPK modeling to simulate pregnancy-related changes, where increased UGT1A4 activity lowers maternal olanzapine exposure .

Methodological Considerations

  • In vitro assays : Optimize microsomal incubation conditions (pH 7.4, 37°C, NADPH/UGPGA cofactors) and validate with positive controls .
  • Clinical studies : Stratify participants by smoking status, gender, and UGT genotypes to control for confounding factors .
  • Analytical techniques : Use deuterated internal standards (e.g., olanzapine-d3) to improve LC-MS/MS accuracy .

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